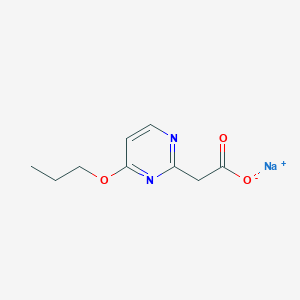

![molecular formula C25H22N6O5 B2782260 5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide CAS No. 1111976-11-4](/img/structure/B2782260.png)

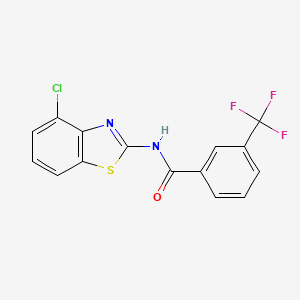

5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]quinoxaline class . These types of compounds have been studied for their potential applications in various fields, including as fluorescent probes for the detection of ions .

Molecular Structure Analysis

The molecular structure of this compound likely includes a [1,2,4]triazolo[1,5-a]quinoxaline core, which is a fused ring system incorporating triazole and quinoxaline moieties .Applications De Recherche Scientifique

Cancer Treatment

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide, a derivative of amuvatinib, has been found to be effective in killing tumor cells under glucose starvation . This compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .

Quorum Sensing Modulation

N-Hexanamide and 2H-1,3-Benzodioxol derivatives have been screened for their ability to modulate quorum sensing in proteobacteria . Quorum sensing is a mechanism of chemical communication in bacteria that ensures their coordinated functioning in microbial populations that have reached high density .

Antioxidant and Antibacterial Activities

1,3-Benzodioxole, a component of the compound, has shown potent antioxidant and antibacterial activities . It has also been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines .

Antimicrobial Activity

Compounds bearing the [1,2,4]triazolo[1,5-a]pyrimidine moiety, similar to the second compound , have shown promising antibacterial activity against some standard bacteria and multidrug resistant (MDR) clinical isolates .

Organic Light Emitting Diodes (OLEDs)

Tris[1,2,4]triazolo[1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, is utilized to construct D3–A star-shaped tristriazolotriazine derivatives . These compounds feature thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties, making them suitable for use in OLEDs .

Drug Design and Development

Quinoxaline, a component of the second compound, has been extensively researched due to its wide range of physicochemical and biological activities . It has been utilized in the design and development of numerous drugs .

Orientations Futures

Propriétés

IUPAC Name |

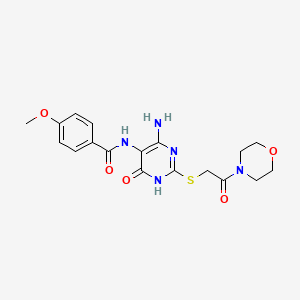

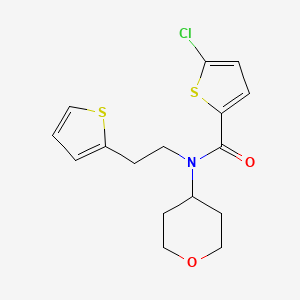

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O5/c1-3-20-28-22(36-29-20)11-30-12-26-23-16-8-14(2)4-6-17(16)31(24(23)25(30)33)10-21(32)27-15-5-7-18-19(9-15)35-13-34-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHMUWWMOIRHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)

![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2782185.png)

![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)

![N-Methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2782200.png)